molecular formula C11H11BrN4O B5709022 4-BROMO-1-METHYL-N-(4-PYRIDYLMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE

4-BROMO-1-METHYL-N-(4-PYRIDYLMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B5709022
M. Wt: 295.14 g/mol
InChI Key: NVHIVYIMNYKFMW-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-N-(4-pyridylmethyl)-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a bromine atom at the 4-position of the pyrazole ring, a methyl group at the 1-position, and a carboxamide functional group linked to a 4-pyridylmethyl substituent.

Properties

IUPAC Name

4-bromo-2-methyl-N-(pyridin-4-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4O/c1-16-10(9(12)7-15-16)11(17)14-6-8-2-4-13-5-3-8/h2-5,7H,6H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHIVYIMNYKFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-1-METHYL-N-(4-PYRIDYLMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Methylation: The methyl group can be introduced at the 1st position through a methylation reaction using methyl iodide or dimethyl sulfate.

    Attachment of the Pyridylmethyl Group: The pyridylmethyl group can be attached to the nitrogen atom of the pyrazole ring through a nucleophilic substitution reaction using a pyridylmethyl halide.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid or ester with ammonia or an amine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-1-METHYL-N-(4-PYRIDYLMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

    Coupling Reactions: Palladium catalysts in the presence of base and appropriate ligands.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

    Coupling Reactions: Formation of biaryl or aryl-alkene derivatives.

Scientific Research Applications

4-BROMO-1-METHYL-N-(4-PYRIDYLMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Research: The compound is used as a tool to study various biological processes and pathways, including enzyme inhibition and receptor binding.

    Industrial Applications: It is investigated for its potential use in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-BROMO-1-METHYL-N-(4-PYRIDYLMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE depends on its specific application:

    Pharmacological Effects: The compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This can involve inhibition of enzyme activity, blocking receptor signaling, or altering gene expression.

    Biological Pathways: The compound can affect various biological pathways, including inflammatory pathways, cell proliferation, and apoptosis.

Comparison with Similar Compounds

N-Allyl-4-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide

  • Molecular Formula : C₁₄H₁₄BrN₃O
  • Molecular Weight : 320.18 g/mol
  • Key Substituents : Allyl group at the carboxamide nitrogen, 4-methylphenyl at the pyrazole 1-position.
  • The 4-methylphenyl substituent (electron-donating) contrasts with the methyl group in the target compound, altering electronic density on the pyrazole ring. No biological data are provided, but structural differences suggest divergent pharmacokinetic profiles .

4-Bromo-1-methyl-N-[3-(morpholine-4-sulfonyl)phenyl]-1H-pyrazole-5-carboxamide

  • Molecular Formula : C₁₆H₁₈BrN₅O₄S
  • Molecular Weight : 456.31 g/mol
  • Key Substituents : Morpholine-4-sulfonyl group at the meta-position of the phenyl ring.
  • Comparison :
    • The morpholine-sulfonyl group introduces significant polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to the target compound.
    • The sulfonyl moiety may enhance binding to charged or polar biological targets, such as enzymes with active-site lysine or arginine residues.
    • The higher molecular weight (456.31 vs. ~348 for the target compound) could impact bioavailability .

4-Bromo-1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide

  • Molecular Formula : C₁₂H₉BrF₃N₃O
  • Molecular Weight : 348.12 g/mol
  • Key Substituents : Trifluoromethyl group at the meta-position of the phenyl ring.
  • Comparison: The trifluoromethyl group is strongly electron-withdrawing, which may stabilize the pyrazole ring and alter metabolic stability compared to the target compound’s 4-pyridylmethyl group. The absence of a pyridine ring reduces basicity, which could affect protonation states under physiological conditions .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Inferred Properties
4-Bromo-1-methyl-N-(4-pyridylmethyl)-1H-pyrazole-5-carboxamide Not Provided ~348 (estimated) 4-Pyridylmethyl Moderate solubility, potential H-bonding
N-Allyl-4-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide C₁₄H₁₄BrN₃O 320.18 Allyl, 4-methylphenyl High lipophilicity, low solubility
4-Bromo-1-methyl-N-[3-(morpholine-4-sulfonyl)phenyl]-1H-pyrazole-5-carboxamide C₁₆H₁₈BrN₅O₄S 456.31 Morpholine-4-sulfonyl High polarity, improved solubility
4-Bromo-1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide C₁₂H₉BrF₃N₃O 348.12 Trifluoromethyl Enhanced metabolic stability

Research Findings and Implications

  • Electronic Effects : Substituents like trifluoromethyl (electron-withdrawing) and pyridylmethyl (aromatic, basic) significantly influence the pyrazole ring’s electronic density, affecting reactivity and interaction with biological targets .
  • Solubility and Bioavailability : Polar groups (e.g., morpholine-sulfonyl) improve solubility but may reduce cell permeability, whereas lipophilic groups (allyl, trifluoromethyl) enhance membrane penetration .
  • Structural Diversity : Variations in the carboxamide nitrogen substituent allow fine-tuning of physicochemical properties for specific applications, such as CNS-targeting (trifluoromethyl) or enzyme inhibition (sulfonyl groups) .

Biological Activity

4-Bromo-1-methyl-N-(4-pyridylmethyl)-1H-pyrazole-5-carboxamide is a synthetic compound belonging to the pyrazole family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C12H12BrN3OC_{12}H_{12}BrN_{3}O. The structure features a pyrazole ring substituted with a bromine atom and a pyridylmethyl group, which may influence its biological activity.

Pharmacological Properties

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Anti-inflammatory : Pyrazole compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives of pyrazole have demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard drugs like dexamethasone .
  • Antimicrobial : Studies have reported that pyrazole derivatives exhibit antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Compounds have been tested for their effectiveness in inhibiting these pathogens at varying concentrations .
  • Antitumor : Certain pyrazoles have been recognized for their antitumor effects. They can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

  • Enzyme Inhibition : Pyrazoles can act as inhibitors of specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in the synthesis of inflammatory mediators .
  • Receptor Modulation : The compound may interact with various receptors, including those involved in pain and inflammation signaling, thereby modulating their activity and reducing symptoms .

Case Studies and Research Findings

Several studies have documented the biological activities of pyrazole derivatives similar to this compound:

  • Anti-inflammatory Activity : A study synthesized novel pyrazole derivatives that exhibited significant anti-inflammatory activity in vivo using carrageenan-induced edema models. Compounds showed up to 78% inhibition compared to ibuprofen .
  • Antimicrobial Efficacy : Research has demonstrated that certain pyrazole derivatives possess strong antimicrobial properties against Mycobacterium tuberculosis and other pathogenic bacteria, with some compounds showing effective inhibition at low concentrations .
  • Antitumor Potential : Investigations into the antitumor properties of pyrazoles indicate that they can inhibit tumor growth by inducing apoptosis in cancer cells. Specific modifications to the pyrazole structure enhance this activity .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameStructureBiological ActivityReference
1-MethylpyrazoleBasic pyrazole structureModerate anti-inflammatory
4-Bromo-1-methylpyrazoleBrominated derivativeEnhanced antimicrobial
N-(3-Pyridylmethyl)pyrazolePyridylmethyl substitutedAntitumor effects

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